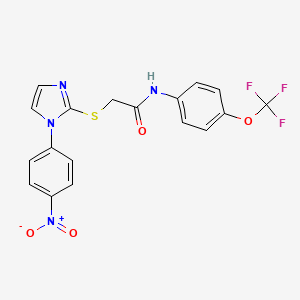

![molecular formula C15H12N2O2S B2809959 2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid CAS No. 380435-06-3](/img/structure/B2809959.png)

2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

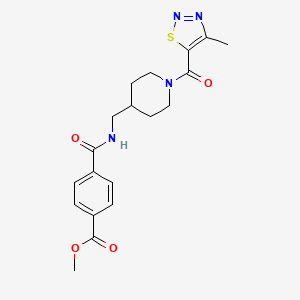

“2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid” is a chemical compound with the CAS Number: 380435-06-3 . It has a molecular weight of 284.34 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a key component of the compound, has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The IUPAC Name for the compound is 2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]benzoic acid . The InChI Code is 1S/C15H12N2O2S/c18-15(19)12-5-1-2-6-13(12)20-10-11-9-17-8-4-3-7-14(17)16-11/h1-9H,10H2,(H,18,19) .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several types of reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .Physical And Chemical Properties Analysis

The compound is a white powder with a molecular weight of 284.34 . It is stored at room temperature .科学的研究の応用

Organic Synthesis and Functionalization : A study by Bagdi et al. (2015) demonstrated the use of imidazo[1,2-a]pyridines in iodine-catalyzed regioselective sulfenylation, a crucial process in organic synthesis. This method facilitates the creation of a diverse library of 3-sulfanylimidazopyridines, highlighting its potential in developing novel compounds with broad functionalities (Bagdi, Mitra, Ghosh, & Hajra, 2015).

Antituberculosis Activity : Research by Kaplancıklı et al. (2008) explored new hydrazide derivatives of imidazo[1,2-a]pyridine for their antituberculosis activity. This study underscores the potential of these compounds in addressing drug-resistant mycobacterial pathogens, especially Mycobacterium tuberculosis (Kaplancıklı, Turan-Zitouni, Ozdemir, & Teulade, 2008).

Development of Novel Compounds : Lifshits et al. (2015) discussed various methods for producing popular 2-aminopyridines, a key component in constructing the bicyclic imidazo[1,2-a]pyridine structure. Their research contributes to the development of new methods for synthesizing compounds that incorporate the imidazo[1,2-a]pyridine moiety (Lifshits, Ostapchuk, & Brel, 2015).

Catalysis and Chemical Reactions : Zhu et al. (2018) presented a three-component reaction involving imidazo[1,2-a]pyridine derivatives, showcasing an effective strategy for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This demonstrates the versatility of these compounds in catalysis and chemical synthesis (Cui, Zhu, Li, & Cao, 2018).

Antimicrobial and Antileishmanial Activities : Rodriguez et al. (2020) synthesized nitroimidazole-containing derivatives by coupling with diversely substituted benzoic acids, which were then evaluated for their antileishmanial activity. This research highlights the potential of these compounds in combating Leishmania strains, a significant concern in tropical medicine (Rodriguez, Gutiérrez, Domínguez, Peixoto, Fernández, Rodríguez, Deffieux, Rojas, Quideau, Pouységu, & Charris, 2020).

作用機序

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been reported to interact with various targets, including γ-aminobutyric acid receptors .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can interact with their targets through various mechanisms, such as blocking γ-aminobutyric acid receptors .

Biochemical Pathways

Related compounds, such as imidazo[1,2-a]pyridine derivatives, have been reported to influence various biochemical pathways, including those involving γ-aminobutyric acid receptors .

Result of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been reported to have various biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .

将来の方向性

特性

IUPAC Name |

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(19)12-5-1-2-6-13(12)20-10-11-9-17-8-4-3-7-14(17)16-11/h1-9H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAVIAGQTYCOIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCC2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2809877.png)

![N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2809878.png)

![N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide](/img/structure/B2809879.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2809884.png)

![Methyl 2-benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2809886.png)

![3-[2-Methyl-1-(phenylsulfanyl)propyl]furan](/img/structure/B2809888.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2809889.png)

![2-(1-cyclopentyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2809897.png)

![Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate](/img/structure/B2809899.png)